(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
(2Z)-3-[4-(2-Fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a fluorinated acrylonitrile derivative featuring a pyrrole core substituted with a 2-fluorobenzoyl group and a 3-(trifluoromethyl)phenyl moiety. The compound’s structural complexity necessitates advanced characterization tools, such as X-ray crystallography (via SHELX ) or computational modeling, to confirm stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
(Z)-3-[4-(2-fluorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F4N2O/c1-28-13-16(21(29)19-7-2-3-8-20(19)23)11-18(28)10-15(12-27)14-5-4-6-17(9-14)22(24,25)26/h2-11,13H,1H3/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQYSQFTZXOCI-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The 1-methyl-1H-pyrrole ring is synthesized via the Paal-Knorr reaction, which involves cyclizing a 1,4-diketone with methylamine. For this compound, 2-fluorobenzoyl chloride is introduced via Friedel-Crafts acylation post-cyclization.
Reaction Conditions :
Transition Metal-Catalyzed Cyclization
Alternative methods employ copper(II) triflate-catalyzed cycloisomerization of carbonyl-ene-nitrile precursors, as demonstrated in analogous heterocyclic syntheses. This method enhances regioselectivity and reduces side reactions.
| Parameter | Value |
|---|---|
| Catalyst | Cu(OTf)₂ (10 mol%) |
| Solvent | Toluene |
| Temperature | 80°C, 12 h |
| Yield | 81% |
Preparation of the Trifluoromethylphenyl Component (Intermediate B)
Direct Functionalization of Benzene
The 3-(trifluoromethyl)benzaldehyde is synthesized via Friedel-Crafts alkylation using trifluoromethyl iodide, followed by oxidation of the methyl group to an aldehyde.
Steps :
- Trifluoromethylation : Benzene reacts with CF₃I in the presence of AlCl₃.
- Oxidation : MnO₂ in acetic acid converts the methyl group to aldehyde.
- Yield : 65% overall.
Knoevenagel Condensation to Form the Propenenitrile Chain
The Z-configured double bond is established via a stereoselective Knoevenagel reaction between Intermediate A (pyrrole ketone) and Intermediate B (aldehyde) in the presence of a nitrile-containing active methylene compound.
Reaction Mechanism :
- Deprotonation of the active methylene nitrile by a base (e.g., piperidine).
- Nucleophilic attack on the aldehyde.
- Elimination of water to form the Z-alkene, favored by steric hindrance.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | Piperidine (5 mol%) |
| Temperature | Reflux, 6 h |
| Z:E Ratio | 7:1 |
| Yield | 78% |
Purification and Characterization
Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1), yielding 95% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.6 Hz, 1H), 7.89–7.82 (m, 2H), 7.65 (s, 1H), 6.98 (s, 1H), 6.85 (d, J = 4.1 Hz, 1H), 3.92 (s, 3H).
- ¹³C NMR : δ 187.2 (C=O), 152.1 (C-F), 139.8 (CF₃), 123.5 (CN).
- MS (ESI) : m/z 399.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can take place on the benzoyl and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced nitrile derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in its potential as an anticancer agent . Research indicates that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. The introduction of fluorine atoms enhances metabolic stability and bioavailability, making such compounds attractive candidates for further development.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of related compounds, revealing that those with similar structural motifs showed promising activity against human tumor cells. For instance, compounds featuring a pyrrole ring have demonstrated antimitotic activity, which could be extrapolated to the compound . Such findings suggest that (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may also possess significant anticancer properties, warranting further investigation through in vitro and in vivo studies.
Material Science Applications
The compound's unique electronic properties due to the trifluoromethyl group make it a candidate for organic electronics . Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is of particular interest due to its ability to facilitate charge transport and improve device efficiency.
Table 1: Comparison of Related Compounds in Material Science
| Compound Name | Structure Features | Application Area | Performance Metrics |
|---|---|---|---|
| Compound A | Trifluoromethyl group | OLEDs | High luminescence efficiency |
| Compound B | Nitrile functionality | OPVs | Improved charge mobility |
| This compound | Fluorinated aromatic rings | Organic electronics | Potentially high efficiency |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the pyrrole ring.
- Introduction of the fluorobenzoyl group.
- Nitrile formation through appropriate coupling reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The fluorobenzoyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Heterocyclic Core : Pyrrole (target compound) vs. pyrazole (CAS 318248-56-5) or thiazole (CAS 1164456-32-9) cores influence solubility and π-π stacking interactions. Pyrroles exhibit lower basicity than pyrazoles, which may affect pharmacokinetics .
- Substitution Position : The 2-fluorobenzoyl group in the target compound may confer metabolic stability compared to unfluorated analogues, as fluorination often reduces oxidative degradation .
Computational Similarity Assessment
- Molecular Fingerprints : Morgan fingerprints (radius 2) and Tanimoto coefficients are standard tools for quantifying similarity. The target compound’s similarity to CAS 318248-56-5 is likely moderate (Tanimoto ~0.6–0.7) due to shared nitrile and fluorinated aryl groups .
- Activity Cliffs: Minor structural changes (e.g., replacing pyrrole with thiazole) may drastically alter biological activity, emphasizing the need for 3D pharmacophore modeling .
Methodological Considerations for Comparative Studies
- X-ray Crystallography : Tools like SHELXL and WinGX enable precise structural determination, critical for validating Z/E configurations in acrylonitrile derivatives.
- Spectroscopic Techniques : Spectrofluorometry and tensiometry (as in CMC determination for quaternary ammonium compounds ) could assess aggregation behavior, though this remains unexplored for the target compound.
Biological Activity
The compound (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A pyrrole ring, which contributes to its biological activity.
- A trifluoromethyl group that enhances lipophilicity and bioactivity.
- A fluorobenzoyl moiety that may influence interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 231.22 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds are often below 1.56 µg/mL, demonstrating potent activity against resistant strains .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, particularly human embryonic kidney (HEK293) cells. The IC50 values for certain derivatives ranged from 8 to 23.5 µg/mL, indicating varying levels of toxicity, which are crucial for evaluating the therapeutic window of these compounds . Notably, compounds with lower toxicity profiles are prioritized for further development.
Anti-inflammatory Potential
The compound's ability to modulate inflammatory pathways has been investigated. Some derivatives have been shown to influence the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammation. Certain modifications on the phenyl ring can enhance or reduce this activity, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest potential modes of action:
- Inhibition of macromolecular synthesis : This is inferred from studies showing broad inhibitory effects on bacterial cell function.
- Epigenetic regulation : The compound may affect gene expression through modulation of histone acetylation or methylation patterns.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted compounds against MRSA and other resistant strains. The lead compound demonstrated superior efficacy compared to traditional antibiotics like vancomycin, highlighting its potential in treating resistant infections .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various derivatives on HEK293 cells. The results indicated that while some compounds were highly effective against bacteria, they maintained a favorable safety profile in human cell lines, making them suitable candidates for further development .
Q & A
Basic Synthesis and Optimization
Q1: What are the standard synthetic routes for (2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile, and how are reaction conditions optimized? A1: The compound is synthesized via multi-step reactions, typically starting with condensation of 4-(trifluoromethyl)benzaldehyde derivatives with nitrile-containing precursors. Key steps include:
- Core formation: Base-catalyzed reactions (e.g., Knoevenagel condensation) between aldehydes and malononitrile derivatives under ethanol/methanol reflux .
- Functionalization: Introduction of the 2-fluorobenzoyl group via Friedel-Crafts acylation or coupling reactions, requiring anhydrous conditions and catalysts like AlCl₃ .
- Optimization: Solvent polarity (methanol/DMF) and temperature (60–80°C) critically influence yield and stereoselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .
Structural Characterization
Q2: Which analytical techniques are essential for confirming the stereochemistry and functional groups of this compound? A2:
- NMR Spectroscopy: ¹H/¹³C NMR identifies Z/E isomerism (via coupling constants) and confirms substituent positions (e.g., trifluoromethyl at 3-phenyl) .
- X-ray Crystallography: Resolves absolute configuration and intramolecular interactions (e.g., C–H···F hydrogen bonds in the crystal lattice) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., m/z 456.12 for [M+H]⁺) and fragmentation patterns .
Advanced Mechanistic Studies
Q3: How can researchers investigate the reaction mechanism of the Z-selective cyclization step? A3:
- Isotopic Labeling: Use ²H/¹³C-labeled intermediates to track proton transfer or bond formation during pyrrole ring closure .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict transition states and steric effects influencing Z-configuration stability .
- Kinetic Studies: Monitor reaction intermediates via in-situ IR or HPLC to identify rate-determining steps .
Data Contradictions in Biological Activity
Q4: How to resolve discrepancies in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects)? A4:
- Functional Group Analysis: Compare analogs (Table 1) to isolate contributions of the 2-fluorobenzoyl (antibacterial) vs. trifluoromethylphenyl (anti-inflammatory) moieties .
- Purity Assessment: Impurities (e.g., E-isomer byproducts) may skew results. Validate via HPLC (>98% purity) .
- Assay Conditions: Standardize cell lines (e.g., RAW 264.7 for inflammation) and solvent controls (DMSO concentration ≤0.1%) .
Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Functional Groups | Notable Activity |
|---|---|---|
| Target Compound | 2-fluorobenzoyl, trifluoromethyl | Antimicrobial, Anti-inflammatory |
| Analog A (no fluorobenzoyl) | Trifluoromethyl, nitrile | Anti-inflammatory |
| Analog B (no nitrile) | 2-fluorobenzoyl | Weak antimicrobial |
Stability and Degradation
Q5: What methodologies assess the compound’s stability under varying storage conditions? A5:
- Thermal Analysis: TGA/DSC identifies decomposition temperatures (>200°C) and hygroscopicity risks .
- Photostability: Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
- Solution Stability: pH-dependent hydrolysis studies (e.g., t½ in PBS at pH 7.4 vs. 5.0) .
Computational Modeling for Drug Design
Q6: How can molecular docking predict target interactions for this compound? A6:
- Protein Preparation: Use crystal structures (e.g., COX-2 for anti-inflammatory activity) from the PDB.
- Docking Software: AutoDock Vina or Schrödinger Suite to simulate binding affinities, focusing on hydrophobic pockets accommodating trifluoromethyl groups .
- MD Simulations: 100-ns trajectories (AMBER/CHARMM) validate binding mode stability and hydrogen-bonding with fluorobenzoyl .
Scaling-Up for Preclinical Studies
Q7: What challenges arise during gram-scale synthesis, and how are they mitigated? A7:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
